molecular formula C14H27Cl2N3O2 B2988495 N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396875-43-6

N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2988495
CAS No.: 1396875-43-6
M. Wt: 340.29
InChI Key: ANZOGHOCEQJCCA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic small-molecule compound characterized by a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group. The acetamide moiety is N-cyclopropylated, and the dihydrochloride salt enhances its aqueous solubility and stability, which is critical for pharmaceutical applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2.2ClH/c18-13(11-1-2-11)9-16-5-7-17(8-6-16)10-14(19)15-12-3-4-12;;/h11-13,18H,1-10H2,(H,15,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZOGHOCEQJCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)NC3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide; dihydrochloride
  • Molecular Formula : C14H27Cl2N3O2
  • Molecular Weight : 340.29 g/mol
  • CAS Number : 1396875-43-6

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide. For instance, derivatives evaluated for in vitro antimicrobial activity demonstrated significant effects against various bacterial strains using techniques like tube dilution methods . While specific data for this compound is lacking, its structural analogs show promise in this area.

Anticancer Activity

The anticancer potential of similar piperazine-based compounds has been investigated through MTT assays, which measure cell viability after treatment. Some derivatives have shown good activity against cancer cell lines, although they were less potent than established chemotherapeutics such as 5-fluorouracil . The exploration of N-cyclopropyl derivatives could yield valuable insights into their efficacy against cancer.

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation of Piperazine DerivativesA series of piperazine derivatives were synthesized and evaluated for antimicrobial and anticancer activities. Compounds with structural similarities to N-cyclopropyl derivatives showed significant activity against bacterial strains and cancer cells .
Molecular Docking StudiesMolecular docking simulations indicated potential binding interactions of piperazine derivatives with target proteins involved in cell proliferation and survival pathways .

Future Research Directions

Given the structural similarities to known bioactive molecules, further research is warranted to explore the biological activities of this compound. Suggested future studies include:

  • In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and anticancer activities.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

  • Structural Difference : The N-cyclopropyl group is replaced by a bulkier N-cyclohexyl moiety.
  • Impact : Increased lipophilicity due to the cyclohexyl group may reduce aqueous solubility compared to the cyclopropyl analogue. However, the dihydrochloride salt mitigates this effect. The cyclohexyl group could alter binding kinetics to hydrophobic targets, such as central nervous system (CNS) receptors .

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

  • Structural Difference : The hydroxyethyl and cyclopropyl groups are absent; instead, the piperazine nitrogen is protected with a fluorenylmethoxycarbonyl (Fmoc) group.
  • Impact : The Fmoc group renders this compound suitable for solid-phase peptide synthesis (SPPS) as a protecting group. Unlike the target compound, it lacks pharmacological relevance but demonstrates utility in synthetic chemistry .

Piperazine Derivatives with Heterocyclic Modifications

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B)

  • Structural Difference : A triazolopyridine ring replaces the acetamide, and a phenyl group substitutes the cyclopropyl-hydroxyethyl moiety.
  • Impact: The phenylpiperazine and triazolopyridine groups are common in antipsychotic agents (e.g., aripiprazole analogues).

N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride

  • Structural Difference : A piperidinyloxy group replaces the hydroxyethyl-piperazine core.
  • This compound’s pharmacological activity may diverge due to reduced hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Salt Form Potential Application References
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride Piperazine-acetamide Cyclopropyl, hydroxyethyl Dihydrochloride CNS-targeted therapeutics
N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride Piperazine-acetamide Cyclohexyl, hydroxyethyl Dihydrochloride Hydrophobic target engagement
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine-acetic acid Fmoc None Peptide synthesis
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine Phenylpiperazine None Antipsychotic impurities
N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride Piperidine-acetamide Piperidinyloxy Hydrochloride Ion channel modulation

Research Findings and Implications

  • Solubility and Stability : Dihydrochloride salts (target compound and analogues) improve solubility for parenteral formulations, critical for bioavailability .
  • Receptor Binding : Cyclopropyl groups may enhance blood-brain barrier penetration, suggesting CNS applications. In contrast, phenylpiperazine derivatives () are linked to antipsychotic activity, indicating divergent therapeutic targets .

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